molecular formula C22H30N4O5S B14900773 (2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid

(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B14900773
M. Wt: 462.6 g/mol
InChI Key: WSLAWKXHTZNZNV-FHLIZLRMSA-N
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Description

(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a quinoline moiety, and an amino acid derivative, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the quinoline moiety, and the attachment of the amino acid derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce piperidine derivatives with modified functional groups.

Scientific Research Applications

(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid: Unique due to its specific combination of functional groups and stereochemistry.

    Other quinoline derivatives: Share the quinoline moiety but differ in other functional groups and overall structure.

    Piperidine derivatives: Contain the piperidine ring but lack the quinoline and amino acid components.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and potential applications. This makes it a valuable compound for research and industrial purposes, offering distinct advantages over similar molecules.

Properties

Molecular Formula

C22H30N4O5S

Molecular Weight

462.6 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-amino-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C22H30N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,11,13-14,17-18,25H,4,6,8-10,12,23H2,1-2H3,(H,28,29)/t14-,17+,18-/m1/s1

InChI Key

WSLAWKXHTZNZNV-FHLIZLRMSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Origin of Product

United States

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